molecular formula C19H21N3O2S2 B6431278 N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide CAS No. 1904021-77-7

N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide

Cat. No.: B6431278
CAS No.: 1904021-77-7
M. Wt: 387.5 g/mol
InChI Key: ORGMBAXRRXTLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.10751927 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-13(2)26-15-5-3-14(4-6-15)11-17(23)20-8-9-22-12-21-16-7-10-25-18(16)19(22)24/h3-7,10,12-13H,8-9,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGMBAXRRXTLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the structure, synthesis, and biological activity of this compound, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The specific structure includes:

  • A thieno[3,2-d]pyrimidin-3-yl moiety
  • An ethyl side chain
  • A phenyl group substituted with a propan-2-ylsulfanyl group

This unique combination of functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple synthetic steps:

  • Formation of the thieno[3,2-d]pyrimidine core.
  • Introduction of the ethyl and propan-2-ylsulfanyl groups.
  • Final acetamide formation.

Common reagents include various acids and bases to facilitate reactions under controlled conditions.

Antimicrobial Activity

Research indicates that compounds with a thieno[3,2-d]pyrimidine core exhibit significant antimicrobial properties. For instance, related compounds have shown activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that modifications in the side chains can enhance antimicrobial efficacy. The minimum inhibitory concentrations (MICs) were determined for several derivatives, revealing promising results against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The thieno[3,2-d]pyrimidine derivatives have also been studied for their anticancer properties. Some analogs have been shown to inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies . The mechanism often involves modulation of signaling pathways critical for tumor growth and survival.

The proposed mechanism of action includes:

  • Enzyme Inhibition : Compounds may interact with various enzymes or receptors involved in cellular signaling.
  • Cell Cycle Arrest : Certain derivatives have been observed to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Some studies suggest that these compounds can trigger programmed cell death in malignant cells .

Case Studies

StudyFindings
Study 1Investigated the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives; showed significant inhibition against multiple bacterial strains with MIC values ranging from 10 to 50 µg/mL.
Study 2Evaluated anticancer effects on breast cancer cell lines; certain derivatives induced apoptosis and inhibited cell proliferation at concentrations as low as 5 µM.
Study 3Assessed toxicity using hemolytic assays; most potent compounds exhibited low toxicity with minimal hemolytic concentration above 200 µM .

Scientific Research Applications

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions that introduce various functional groups to enhance biological activity. For instance, a study detailed the synthesis of several derivatives by modifying a precursor compound through various chemical reactions. This included reactions with phosphorous oxychloride and subsequent treatments with different reagents to yield compounds with diverse functional groups that exhibit varying degrees of biological activity .

Key Synthesis Steps

  • Starting Material : 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one.
  • Reactions : Treatment with phosphorous oxychloride to form chlorinated derivatives.
  • Functionalization : Subsequent reactions with amines and other nucleophiles to create the final acetamide product.

Antitumor Activity

Research has shown that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor activity. In vitro studies have demonstrated that certain synthesized compounds from this class are comparable to established chemotherapeutics like doxorubicin against various cancer cell lines, including:

  • MCF-7 (human breast adenocarcinoma)
  • HeLa (cervical carcinoma)
  • HCT-116 (colonic carcinoma)

For example, compounds derived from the synthesis of N-(phenyl)/4-chlorophenyl or methoxy-phenyl derivatives exhibited potent anticancer effects, with some showing growth inhibition levels nearly equivalent to doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of thieno[3,2-d]pyrimidine derivatives is crucial for optimizing their pharmacological properties. Modifications at specific positions on the thieno[3,2-d]pyrimidine ring can significantly influence their potency and selectivity against cancer cells.

Notable SAR Findings

  • Substituents on the Phenyl Ring : The presence of electron-donating or electron-withdrawing groups can enhance or diminish biological activity.
  • Alkyl Sulfanyl Groups : The introduction of propan-2-ylsulfanyl groups has been associated with improved solubility and bioavailability.

Case Study 1: Synthesis and Evaluation

A series of compounds were synthesized and evaluated for their anticancer activity. Among these, specific derivatives demonstrated IC50 values comparable to doxorubicin across multiple cancer cell lines. This highlights the potential for developing new therapeutic agents based on thieno[3,2-d]pyrimidine scaffolds.

Case Study 2: Mechanistic Studies

Further investigations into the mechanisms revealed that certain derivatives induced cell cycle arrest in the G0/G1 phase and activated caspase pathways leading to apoptosis in cancer cells. This was evidenced by flow cytometry and Western blot analyses showing increased levels of pro-apoptotic proteins.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the functionalization of the thieno[3,2-d]pyrimidinone core. Key steps include:
  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HCl) to link the thienopyrimidinone moiety to the phenethylamine derivative. Reaction conditions should be maintained at 273–298 K in dichloromethane with triethylamine as a base to minimize side reactions .
  • Sulfur Incorporation : Introduce the propan-2-ylsulfanyl group via nucleophilic substitution or thiol-ene chemistry, ensuring anhydrous conditions to prevent oxidation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., methylene chloride/ethanol) are critical for isolating high-purity product (>95%). Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions. For example, the acetamide proton typically appears as a singlet near δ 2.1 ppm, while the thienopyrimidinone carbonyl resonates at δ 170–175 ppm .
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves dihedral angles between the thienopyrimidinone core and aromatic rings. Planarity deviations >80° may indicate steric strain, requiring refinement with software like SHELXL .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C19_{19}H20_{20}N4_4O2_2S2_2: expected [M+H]+^+ 425.1093) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize ground-state geometries using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO). A HOMO energy > -5.5 eV suggests susceptibility to electrophilic attacks at the sulfur or pyrimidine nitrogen .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior or stability under varying pH .
  • Reaction Pathway Analysis : Use Gaussian 16 with intrinsic reaction coordinate (IRC) calculations to map energy profiles for proposed mechanisms (e.g., nucleophilic substitution at the sulfanyl group) .

Q. How can researchers address discrepancies between experimental and computational data in conformational analysis?

  • Methodological Answer :
  • Data Reconciliation : Compare experimental X-ray bond lengths (e.g., C=O at 1.21 Å) with DFT-optimized values. Deviations >0.05 Å may indicate crystal packing forces or solvent effects .
  • Torsional Angle Adjustments : If computational models predict a dihedral angle of 75° between the thienopyrimidinone and acetamide groups, but crystallography shows 85°, re-parameterize force fields (e.g., AMBER) to account for π-π stacking or hydrogen-bonding interactions observed in the crystal lattice .
  • Validation via Solid-State NMR : Use 15N^{15}N-CP/MAS NMR to cross-validate nitrogen environments in the pyrimidine ring, resolving ambiguities in dynamic vs. static disorder .

Q. What in vitro assays are recommended to evaluate this compound’s bioactivity, and how should conflicting activity data be interpreted?

  • Methodological Answer :
  • Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against kinase targets (e.g., EGFR, VEGFR). IC50_{50} values <1 μM suggest therapeutic potential, but false positives may arise from aggregation; confirm via dynamic light scattering (DLS) .
  • Cytotoxicity Profiling : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). If conflicting results occur (e.g., activity in HeLa but not MCF-7), assess membrane permeability via logP calculations (optimal range: 2–3.5) or P-glycoprotein efflux using calcein-AM assays .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (KD_D) to purified proteins. Discrepancies between SPR and cellular activity may indicate off-target effects or prodrug activation requirements .

Notes on Data Contradictions

  • Synthetic Yield Variability : If yields drop below 40% during scale-up, re-evaluate solvent purity (e.g., <50 ppm water for anhydrous reactions) or switch to microwave-assisted synthesis to enhance reproducibility .
  • Biological Activity Inconsistencies : Cross-validate assays with orthogonal methods (e.g., Western blotting for kinase inhibition) and use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to identify off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.